5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one
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Overview
Description
Sweroside is a naturally occurring iridoid glycoside found in various plants, particularly those belonging to the Gentianaceae family . It has garnered significant attention due to its potential neuroprotective, antidiabetic, and antioxidant activities . Sweroside is known for its ability to scavenge reactive oxygen species, making it a promising candidate for managing conditions associated with oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sweroside can be isolated from plants such as Schenkia spicata (syn. Centaurium spicatum L.) . The isolation process typically involves extracting the plant material with aqueous methanol, followed by purification using chromatographic techniques . The structure of sweroside is then elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
While there is limited information on the industrial production of sweroside, it is primarily obtained through the extraction and purification of plant materials. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, may offer potential avenues for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Sweroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving sweroside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of sweroside depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions can produce reduced forms with different biological activities .
Scientific Research Applications
Sweroside has a wide range of scientific research applications, including:
Mechanism of Action
Sweroside exerts its effects through various molecular targets and pathways. It primarily acts as an antioxidant by scavenging reactive oxygen species and inhibiting enzymes involved in oxidative stress . Molecular docking studies have shown that sweroside binds to the active sites of enzymes such as NADPH oxidase, acetylcholinesterase, and butyrylcholinesterase through hydrogen bonds and van der Waals interactions . These interactions contribute to its neuroprotective, antidiabetic, and enzyme inhibitory activities .
Comparison with Similar Compounds
Sweroside is often compared with other iridoid glycosides such as swertiamarin and gentiopicroside . While all three compounds exhibit hepatoprotective activities, sweroside is unique in its broader range of biological activities, including neuroprotective and antidiabetic effects . Swertiamarin is known for its anticholinergic activity, whereas gentiopicroside has limited distribution compared to sweroside .
List of Similar Compounds
- Swertiamarin
- Gentiopicroside
Properties
IUPAC Name |
4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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